molecular formula C12H11NOS B3128279 N-methyl-5-phenyl-2-thiophenecarboxamide CAS No. 338794-03-9

N-methyl-5-phenyl-2-thiophenecarboxamide

Cat. No. B3128279
CAS RN: 338794-03-9
M. Wt: 217.29 g/mol
InChI Key: URCCNXYQSTUSNL-UHFFFAOYSA-N
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Description

“N-methyl-5-phenyl-2-thiophenecarboxamide” is a chemical compound . Unfortunately, there is limited information available about this specific compound.


Molecular Structure Analysis

The molecular formula of “this compound” is C12H11NOS . The average mass is 217.287 Da and the monoisotopic mass is 217.056137 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not well-documented. The molecular formula is C12H11NOS , and the average mass is 217.287 Da .

Scientific Research Applications

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamide derivatives have been widely studied for their supramolecular self-assembly behavior, leading to applications in nanotechnology, polymer processing, and biomedical fields. These compounds form one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding, demonstrating the versatility of aromatic carboxamides in scientific research (Cantekin, de Greef, & Palmans, 2012).

Mechanistic Insights from Chemical Toxicants

Research on toxic neuropathies has focused on chemicals like 2,5-Hexanedione and acrylamide, offering mechanistic insights into neurotoxicity. Understanding the chemical nature of neurotoxicants guides molecular-level research towards better understanding mechanisms of toxicity, relevant to designing safer chemicals and therapeutic agents (LoPachin & Gavin, 2015).

Carcinogenicity Studies

Thiophene analogues of benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity, providing a framework for assessing the carcinogenic potential of related compounds. This research highlights the importance of in vitro predictions in evaluating new chemical entities for carcinogenic risks (Ashby, Styles, Anderson, & Paton, 1978).

Advanced Oxidation Processes

Studies on advanced oxidation processes (AOPs) for environmental decontamination provide insights into the degradation pathways of persistent organic pollutants. This research is crucial for developing effective strategies to mitigate environmental pollution and can be relevant to studying the degradation and environmental impact of various thiophene derivatives (Qutob, Hussein, Alamry, & Rafatullah, 2022).

properties

IUPAC Name

N-methyl-5-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-13-12(14)11-8-7-10(15-11)9-5-3-2-4-6-9/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCCNXYQSTUSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(S1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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